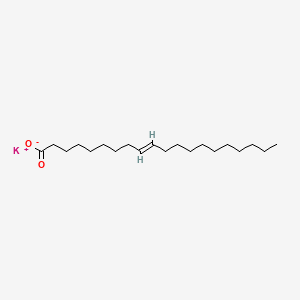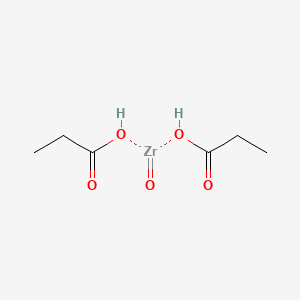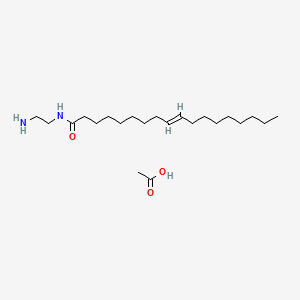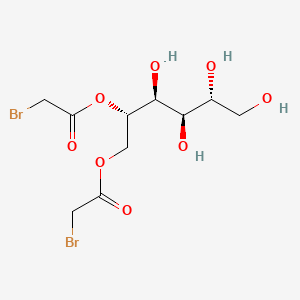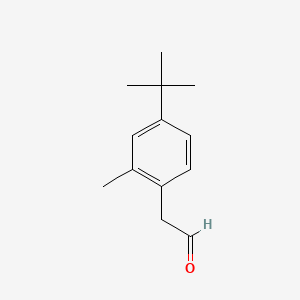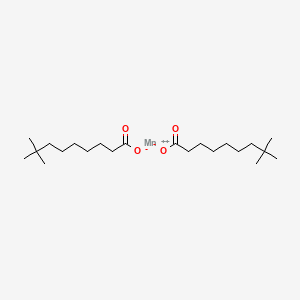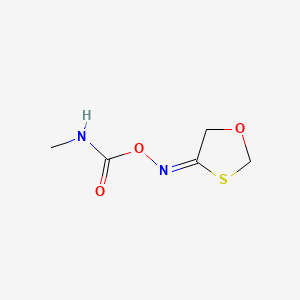
Phenol, 2,6-dibromo-4-((4-nitrophenyl)azo)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenol, 2,6-dibromo-4-((4-nitrophenyl)azo)- is a complex organic compound with the molecular formula C12H6Br2N3O3. It is characterized by the presence of bromine, nitro, and azo groups attached to a phenol ring. This compound is known for its vibrant color and is often used in dye and pigment industries.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2,6-dibromo-4-((4-nitrophenyl)azo)- typically involves a multi-step process:
Bromination: Phenol is first brominated to introduce bromine atoms at the 2 and 6 positions. This is usually achieved using bromine in the presence of a catalyst like iron(III) bromide.
Nitration: The brominated phenol is then nitrated to introduce the nitro group at the 4 position. This step involves the use of concentrated nitric acid and sulfuric acid.
Azo Coupling: Finally, the nitrated and brominated phenol undergoes azo coupling with a diazonium salt derived from 4-nitroaniline. This step is carried out in an alkaline medium, typically using sodium hydroxide.
Industrial Production Methods
In an industrial setting, the production of Phenol, 2,6-dibromo-4-((4-nitrophenyl)azo)- follows similar steps but on a larger scale. The reactions are conducted in large reactors with precise control over temperature, pressure, and pH to ensure high yield and purity. Continuous monitoring and automation are often employed to optimize the process.
Analyse Chemischer Reaktionen
Types of Reactions
Phenol, 2,6-dibromo-4-((4-nitrophenyl)azo)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction of the azo group can lead to the formation of amines.
Substitution: The bromine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Phenol, 2,6-dibromo-4-((4-nitrophenyl)azo)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Employed in staining techniques for microscopy due to its vibrant color.
Medicine: Investigated for its potential antimicrobial properties.
Industry: Widely used in the dye and pigment industry for coloring textiles and other materials.
Wirkmechanismus
The mechanism of action of Phenol, 2,6-dibromo-4-((4-nitrophenyl)azo)- involves its interaction with various molecular targets. The azo group can undergo reduction to form amines, which can then interact with biological molecules. The bromine atoms and nitro group also contribute to its reactivity, allowing it to participate in various chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Phenol, 2,6-dibromo-4-((4-nitrophenyl)azo)- can be compared with other similar compounds such as:
Phenol, 2,4-dibromo-: Lacks the azo and nitro groups, making it less reactive in certain applications.
Phenol, 2,6-dibromo-4-nitro-: Similar but lacks the azo group, affecting its color properties.
Phenol, 2,6-dibromo-4-((4-aminophenyl)azo)-: Similar structure but with an amino group instead of a nitro group, altering its reactivity and applications.
Phenol, 2,6-dibromo-4-((4-nitrophenyl)azo)- stands out due to its unique combination of bromine, nitro, and azo groups, which confer distinct chemical and physical properties, making it valuable in various fields.
Eigenschaften
CAS-Nummer |
3281-96-7 |
|---|---|
Molekularformel |
C12H7Br2N3O3 |
Molekulargewicht |
401.01 g/mol |
IUPAC-Name |
2,6-dibromo-4-[(4-nitrophenyl)diazenyl]phenol |
InChI |
InChI=1S/C12H7Br2N3O3/c13-10-5-8(6-11(14)12(10)18)16-15-7-1-3-9(4-2-7)17(19)20/h1-6,18H |
InChI-Schlüssel |
LGSLCBLDMDBWHB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1N=NC2=CC(=C(C(=C2)Br)O)Br)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



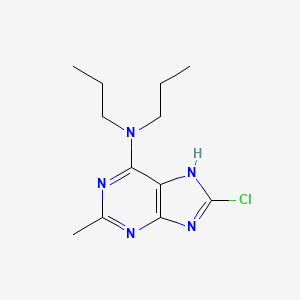
![2-Bromo-1-[2-(4-chlorophenyl)-2-oxoethyl]pyridin-1-ium bromide](/img/structure/B12646762.png)
